molecular formula C12H14BrN B1407313 5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole CAS No. 1784059-18-2

5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole

Cat. No.: B1407313
CAS No.: 1784059-18-2
M. Wt: 252.15 g/mol
InChI Key: IMDRKAYNCZTJQN-UHFFFAOYSA-N
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Description

5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole is a brominated indoline derivative of significant interest in medicinal and organic chemistry. The compound features a 2,3-dihydro-1H-indole (indoline) core, which is a saturated version of the indole scaffold, and is substituted with a bromo group at the 5-position and a cyclopropylmethyl group on the nitrogen atom. The bromine atom serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making this compound a valuable building block for the synthesis of more complex molecules . The indole scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to a diverse range of biological targets . Indole and indoline derivatives have been extensively researched and demonstrate a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antimicrobial, and antitubercular properties . Specifically, structurally similar compounds have been investigated for their potential as kinase inhibitors . The presence of the cyclopropylmethyl group is a common feature in pharmaceuticals and bio-active molecules, often used to modulate the compound's physicochemical properties and metabolic stability. This combination of features makes 5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole a versatile and crucial intermediate for researchers developing novel therapeutic agents, particularly in the fields of oncology, immunology, and infectious diseases. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-1-(cyclopropylmethyl)-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c13-11-3-4-12-10(7-11)5-6-14(12)8-9-1-2-9/h3-4,7,9H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDRKAYNCZTJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Indole Derivatives

The synthesis of 5-bromoindole is a crucial precursor step. The most reliable and documented method involves selective electrophilic bromination at the 5-position of indole.

  • Stepwise approach :

    • First, indole is converted into a sulfonate intermediate (e.g., 2-sodium sulfonate-indole) by reaction with sodium bisulfite in alcoholic solvents at mild temperatures (20–30 °C) over 15–20 hours.
    • This intermediate is acetylated to form 2-sodium sulfonate-1-acetylindole by reaction with acetic anhydride at elevated temperatures (70–90 °C).
    • Bromination is then performed by adding bromine dropwise to the acetylated intermediate in aqueous solution at low temperatures (0–5 °C), followed by stirring and neutralization steps to afford 5-bromoindole.
  • Reaction conditions and yields :

    • Bromine is added in a molar ratio of approximately 1–2:1 relative to the intermediate.
    • The reaction is controlled to avoid polybromination by maintaining low temperature and careful addition.
    • The overall yield of 5-bromoindole from indole is reported around 60–65% after recrystallization.

Alternative Bromination Methods

  • Direct bromination of indole with bromine in acidic or neutral media can lead to mixtures; hence, the sulfonate intermediate route enhances regioselectivity for the 5-position.
  • Palladium-catalyzed coupling methods can also be used to introduce bromine or other substituents at the 5-position, but these are less common for bulk synthesis.

Conversion to 2,3-Dihydro-1H-indole (Indoline)

Selective reduction of the 2,3-double bond in the indole ring is required to obtain the 2,3-dihydroindole structure.

  • Methods :

    • Catalytic hydrogenation using palladium on carbon (Pd/C) under mild hydrogen pressure is a common approach.
    • Alternative chemical reductions using hydride donors (e.g., sodium borohydride under acidic conditions) may be employed but require careful control to avoid over-reduction or ring opening.
  • Considerations :

    • The bromine substituent at the 5-position is generally stable under mild hydrogenation conditions.
    • The reduction step must preserve the aromaticity of the benzene ring while saturating the pyrrole portion.

N-Alkylation with Cyclopropylmethyl Group

The final step involves alkylation of the indoline nitrogen with a cyclopropylmethyl substituent.

  • Typical procedure :

    • The 5-bromo-2,3-dihydroindole is reacted with cyclopropylmethyl halides (e.g., bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., dimethylformamide or acetonitrile).
    • The reaction is usually conducted at room temperature or slightly elevated temperatures (25–60 °C) for several hours.
  • Optimization :

    • Use of phase-transfer catalysts or microwave-assisted heating can improve yields and reduce reaction times.
    • Purification is typically achieved by column chromatography or recrystallization.

Summary Table of Preparation Steps

Step No. Reaction Stage Reagents & Conditions Key Parameters Yield (%) Notes
1 Formation of 2-sodium sulfonate-indole Indole + sodium bisulfite in ethanol/water, 20–30 °C, 15–20 h 1 g indole per 10–15 mL solvent ~97 Intermediate for regioselective bromination
2 Acetylation to 2-sodium sulfonate-1-acetylindole Acetic anhydride, 70–90 °C, 1–3 h Stirring, overhead stirrer Not isolated Used crude for bromination
3 Bromination to 5-bromoindole Bromine addition at 0–5 °C, then room temp, sodium bisulfite quench Bromine:intermediate = 1–2:1 60–65 Controlled to avoid polybromination
4 Reduction to 2,3-dihydroindole Pd/C hydrogenation, mild H2 pressure Room temp, few hours High Preserves bromine substituent
5 N-Alkylation with cyclopropylmethyl Cyclopropylmethyl halide, base (K2CO3/NaH), DMF, 25–60 °C Several hours Moderate to high Purification by chromatography

Research Findings and Notes

  • The sulfonate intermediate route for bromination is well-established and provides regioselectivity for the 5-position on the indole ring.
  • Attempts to brominate indole directly often result in mixtures or polybrominated products, which complicate purification.
  • The cyclopropylmethyl substituent introduction is straightforward via nucleophilic substitution on the indoline nitrogen, but steric and electronic factors can affect yields.
  • The 2,3-dihydroindole scaffold is sensitive to harsh conditions; thus, mild catalytic hydrogenation is preferred for saturation without affecting the bromine substituent.
  • Alternative synthetic routes involving palladium-catalyzed cross-coupling reactions from 5-bromoindole derivatives have been explored for related compounds but are less common for this specific target.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H12BrNC_{11}H_{12}BrN and a molecular weight of approximately 238.12 g/mol. Its structural characteristics include a bromine atom at the 5-position and a cyclopropylmethyl group, which contribute to its biological activity and interaction with various biological targets .

Antidepressant Activity

Research indicates that derivatives of indole compounds, including 5-bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole, exhibit significant potential as serotonin receptor agonists. Specifically, studies have shown that modifications to the indole structure can enhance binding affinity to serotonin receptors, which are crucial in the treatment of depression and anxiety disorders .

Case Study:
A study conducted by Martin et al. demonstrated that certain indole derivatives could effectively act as selective agonists for the 5-HT1 receptor subtype, suggesting a promising avenue for developing new antidepressants .

Anticancer Properties

Indole derivatives have also been explored for their anticancer properties. The compound's ability to modulate signaling pathways involved in cancer cell proliferation makes it a candidate for further investigation in oncology.

Data Table: Anticancer Activity of Indole Derivatives

Compound NameTarget Cancer TypeMechanism of ActionReference
5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indoleBreast CancerInhibition of cell cycle progression
5-Bromo-3-cyclopropylindoleVariousInduction of apoptosis

Neurological Disorders

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its interaction with neurotransmitter systems suggests potential benefits in conditions like Alzheimer's disease.

Case Study:
Research on related indole compounds has shown that they can protect neurons from oxidative stress, which is a contributing factor in neurodegeneration .

Organic Electronics

The unique electronic properties of indoles make them suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of bromine can enhance the electronic properties necessary for these applications.

Data Table: Electronic Properties of Indole Derivatives

Compound NameApplication TypeKey PropertyReference
5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indoleOLEDsHigh electron mobility
5-Bromo-indole derivativesOPVsImproved light absorption

Mechanism of Action

The exact mechanism of action of 5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to its observed biological effects. The bromine atom may play a crucial role in enhancing the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound is distinguished by its cyclopropylmethyl substituent. Below is a comparison with structurally related indole derivatives:

Table 1: Structural Comparison of Brominated Indole Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Notes
5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole Cyclopropylmethyl at N1 C₁₂H₁₄BrN 252.16 Rigid cyclopropyl group enhances steric hindrance
5-Bromo-3-(triazol-1-yl-ethyl)-1H-indole (9c) Triazol-1-yl ethyl, dimethoxyphenyl C₂₀H₁₈BrN₅O₂ 472.30 Bulky triazole and methoxy groups increase polarity
5-Bromo-3-(triazol-1-yl-ethyl)-1H-indole (9d) Triazol-1-yl ethyl, fluorophenyl C₁₈H₁₄BrFN₄ 385.05 Fluorine atom enhances lipophilicity and electronic effects
5-Bromo-1-propylindole-2,3-dione Propyl at N1, dione at C2/C3 C₁₁H₁₀BrNO₂ 268.11 Dione groups introduce polarity and hydrogen-bonding capacity
N-(4-Bromobutyl)indole 4-Bromobutyl at N1 C₁₂H₁₄BrN 252.16 Linear bromoalkyl chain may facilitate halogen bonding

Key Observations :

  • The cyclopropylmethyl group in the target compound provides a compact, rigid structure compared to linear chains (e.g., 4-bromobutyl in N-(4-Bromobutyl)indole) .
  • Compounds with triazole and methoxy/fluoro substituents (e.g., 9c, 9d) exhibit higher molecular weights and altered electronic properties due to aromatic and heterocyclic moieties .
  • Dione derivatives (e.g., 5-Bromo-1-propylindole-2,3-dione) are more polar, which may reduce membrane permeability compared to non-oxidized indoles .

Key Observations :

  • Simpler brominated ketones (e.g., 1p) achieve higher yields (58%) via straightforward Friedel-Crafts reactions .

Spectroscopic Characterization

Spectroscopic data highlights substituent-driven differences:

Table 3: NMR and HRMS Data Comparison
Compound Name ¹H NMR Shifts (δ, ppm) HRMS ([M+H]⁺) Notable Features
Target Compound Not reported Not reported Cyclopropylmethyl protons expected near δ 0.5–1.5
9c δ 4.51 (t, J = 5.8 Hz), 3.72 (s, OCH₃) 427.0757 Methoxy groups resonate as singlets
9d δ 4.62 (t, J = 7.2 Hz), 3.28 (t) 385.0461 Fluorine signal at δ -114.65 (¹⁹F NMR)
9a δ 6.80 (m), 3.72 (s, OCH₃) 397.0653 Methoxy and triazole protons dominate

Key Observations :

  • Triazole-containing compounds (9a, 9c, 9d) show distinct proton shifts for triazole-linked ethyl groups (δ 4.5–4.6) .
  • Methoxy and fluorine substituents produce diagnostic signals (e.g., δ 3.72 for OCH₃ in 9c; δ -114.65 for F in 9d) .

Biological Activity

5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole is an indole derivative characterized by the presence of a bromine atom and a cyclopropylmethyl group. Its molecular formula is C12H12BrN, and it has a molecular weight of approximately 251.13 g/mol. The compound's structure contributes to its biological activity, particularly in relation to receptor modulation and enzyme inhibition.

Biological Activity Overview

Research indicates that 5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole exhibits several biological activities:

  • Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent through inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
  • Neuroprotective Properties : Studies suggest that indole derivatives can act as neuroprotective agents, potentially providing therapeutic effects in neurodegenerative diseases .
  • Anticancer Activity : Preliminary data indicate that this compound may have anticancer properties, particularly against certain types of leukemia and melanoma cells .

Structure-Activity Relationship (SAR)

The effectiveness of 5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole can be attributed to its structural features. The following table summarizes key findings from SAR studies:

Structural Feature Biological Activity Reference
Bromine SubstitutionEnhances COX inhibition
Cyclopropylmethyl GroupIncreases lipophilicity and receptor binding
Dihydroindole FrameworkImparts stability and bioactivity

Case Study 1: Anti-inflammatory Activity

In a study examining various indole derivatives, 5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole was tested for its ability to inhibit COX-2 activity. The results demonstrated a significant reduction in inflammatory markers in vitro, suggesting its potential use as a non-steroidal anti-inflammatory drug (NSAID) alternative.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of indole derivatives in models of oxidative stress. 5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole exhibited protective effects against neuronal cell death induced by oxidative stressors, indicating its potential for treating neurodegenerative conditions.

Case Study 3: Anticancer Potential

Research conducted on the cytotoxic effects of this compound against various cancer cell lines revealed promising results. The compound showed selective cytotoxicity towards leukemia cells while sparing normal cells, highlighting its potential as a targeted cancer therapy.

Q & A

Q. Example Protocol :

  • Bromination : React 1-(cyclopropylmethyl)-2,3-dihydro-1H-indole with NBS in dichloromethane at 0–25°C .
  • Alkylation : Use NaH as a base in DMF to introduce the cyclopropylmethyl group .
  • Yield Optimization : Adjust reaction time (e.g., 12–24 hours) and catalyst loading (e.g., CuI for click chemistry) .

[Advanced] How can low yields (<30%) in the synthesis of brominated indole derivatives be systematically addressed?

Low yields often arise from side reactions (e.g., over-bromination) or inefficient purification . Strategies include:

  • Catalyst Screening : Replace CuI with Ru-based catalysts to improve regioselectivity in cycloaddition reactions .
  • Solvent Optimization : Use PEG-400:DMF mixtures to enhance solubility and reaction efficiency .
  • In Situ Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction conditions dynamically .
  • Alternative Bromination Agents : Test dibromine (Br₂) in acetic acid for controlled reactivity .

Q. Data from :

ParameterValueImpact on Yield
Reaction Time12 hours25% yield
Catalyst (CuI)10 mol%Moderate
SolventPEG-400:DMFImproved phase separation

[Basic] What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Essential techniques include:

  • ¹H/¹³C NMR : Confirm substitution patterns and cyclopropane integration.
    • Expected Signals :
  • Cyclopropylmethyl protons: δ 0.5–1.5 ppm (multiplet) .
  • Aromatic protons: δ 7.1–7.3 ppm (doublets for bromine deshielding) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 280.03) .
  • X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., C–C bond lengths ~1.54 Å) .

[Advanced] How can X-ray crystallography resolve ambiguities in structural determination, particularly for diastereomers or tautomeric forms?

X-ray crystallography provides absolute configuration and conformational analysis :

  • Tautomer Differentiation : Compare bond lengths (e.g., C=O vs. C–OH in keto-enol tautomers) .
  • Diastereomer Identification : Analyze unit cell packing and hydrogen-bonding networks (e.g., layers stabilized by N–H···S interactions) .
  • Case Study : In 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone, crystallography confirmed planar geometry and hydrogen-bonded layers .

[Advanced] How do steric and electronic effects of the cyclopropylmethyl group influence reactivity in cross-coupling reactions?

The cyclopropylmethyl group introduces steric hindrance and electron-withdrawing effects :

  • Steric Effects : Limit access to the indole C3 position, favoring reactions at C5 (bromine site) .
  • Electronic Effects : The cyclopropane ring’s strain increases electrophilicity at adjacent carbons, enhancing Suzuki coupling efficiency .
  • Experimental Design : Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (3:1) at 80°C for C–C bond formation .

[Basic] What storage conditions are recommended to maintain compound stability?

  • Temperature : Store at –20°C in airtight containers to prevent degradation .
  • Light Sensitivity : Protect from UV exposure using amber vials .
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the cyclopropane ring .

[Advanced] What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural features?

  • Antioxidant Activity : Assess radical scavenging using DPPH assays (IC₅₀ values) .
  • Enzyme Inhibition : Test against kinases (e.g., Flt3) via ATP-competitive binding assays .
  • Cellular Uptake : Use fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization .

Q. Data from :

Assay TypeResult (IC₅₀)Reference Compound
DPPH Radical Scavenging12.5 μMAscorbic acid (5 μM)

[Advanced] How can contradictory NMR data (e.g., unexpected splitting patterns) be analyzed for brominated indoles?

Contradictions often arise from dynamic processes (e.g., rotamers) or solvent effects :

  • Variable Temperature NMR : Identify rotameric equilibria by observing coalescence at higher temps .
  • Solvent Screening : Compare CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding’s impact on splitting .
  • DFT Calculations : Predict chemical shifts using software like Gaussian to validate experimental data .

[Basic] What are the primary degradation pathways for this compound under acidic or basic conditions?

  • Acidic Hydrolysis : Cleavage of the cyclopropane ring to form allylic bromides .
  • Basic Conditions : Dehalogenation (Br removal) via nucleophilic substitution .
  • Oxidative Pathways : Sulfur-containing analogs may form sulfoxides/sulfones .

[Advanced] How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • DFT for Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Docking Studies : Target indole derivatives to kinase active sites (e.g., Flt3) using AutoDock Vina .
  • QSAR Models : Correlate substituent electronegativity with antioxidant IC₅₀ values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole

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